5,7-Dimethylbenzo[d]isothiazole
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Overview
Description
5,7-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered rings containing sulfur and nitrogen atoms in a 1,2-relationship. The benzene ring fused to the isothiazole ring in this compound enhances its stability and reactivity, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazoles, including 5,7-Dimethylbenzo[d]isothiazole, can be achieved through several methods. One common approach involves the condensation of thioamides with α-haloketones, followed by cyclization. Another method includes the reaction of ortho-aminothiophenols with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5,7-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including diabetes and Parkinson’s disease.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5,7-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: The parent compound without methyl groups.
5-Methylbenzo[d]isothiazole: A similar compound with a single methyl group.
7-Methylbenzo[d]isothiazole: Another similar compound with a single methyl group.
Uniqueness
5,7-Dimethylbenzo[d]isothiazole is unique due to the presence of two methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets compared to its analogs .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5,7-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3 |
InChI Key |
KKTDELRQZOKSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NS2)C |
Origin of Product |
United States |
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